1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Pharmaceutical intermediate Azelnidipine synthesis Quality control

Generic azetidine esters cannot substitute for this specific intermediate in Azelnidipine synthesis-the cyanoacetate group is essential for the HCl/NH₃ amidination that forms the dihydropyridine core. 1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS 116574-14-2) is the dedicated intermediate for introducing the 1-benzhydrylazetidin-3-yl ester moiety. • Enables the specific amidination required for downstream cyclization with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester • Available at ≥98% purity for impurity profiling, analytical method development, and batch release testing • Benzhydryl protecting group ensures correct stereoelectronic environment for final API formation.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 116574-14-2
Cat. No. B044503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-yl 2-cyanoacetate
CAS116574-14-2
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N
InChIInChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2
InChIKeyKSZGPBFUBSHVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-yl 2-cyanoacetate: Key Azelnidipine Intermediate


1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS 116574-14-2) is an azetidine-based cyanoacetate ester that serves as a critical pharmaceutical intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker [1]. The compound is synthesized via esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran [2]. Its molecular structure (C19H18N2O2, MW 306.36) features a benzhydryl-protected azetidine ring bearing a cyanoacetate ester group at the 3-position, with predicted physicochemical properties including density of 1.22 g/cm³ and boiling point of 446.4±45.0 °C [3]. As an intermediate for Azelnidipine, this compound occupies a defined position in a specific, validated synthetic route where direct substitution is not chemically viable without altering the downstream product [2].

1-Benzhydrylazetidin-3-yl 2-cyanoacetate: Irreplaceable in Azelnidipine Synthesis


In the synthesis of Azelnidipine, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate is not a generic azetidine ester that can be freely interchanged with structurally similar compounds. The cyanoacetate group undergoes a specific transformation—treatment with HCl followed by NH₃ to yield an amidinoacetate ester—that is essential for the subsequent cyclization with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester to form the dihydropyridine core of Azelnidipine [1]. Alternative esters lacking the cyano functionality cannot undergo this amidination step, while esters with different leaving groups or substituents on the azetidine ring would fail to produce the precise stereoelectronic environment required for the final cyclization. Furthermore, the benzhydryl protecting group serves a dual role: it stabilizes the azetidine nitrogen during synthesis and ultimately becomes part of the final pharmacophore in Azelnidipine [2]. Substitution with a benzyl-protected analog (e.g., 1-benzylazetidin-3-yl cyanoacetate) would yield a structurally distinct final product that is not Azelnidipine, rendering the substitution invalid for any regulated pharmaceutical manufacturing context [3].

1-Benzhydrylazetidin-3-yl 2-cyanoacetate: Purity, Pricing & Process Data


Purity Variation Among Suppliers

Suppliers offer 1-Benzhydrylazetidin-3-yl 2-cyanoacetate at two distinct purity tiers: 95% and 98% (HPLC). The 98% grade provides measurably lower total impurity burden compared to the 95% grade, which may be critical for applications requiring minimal downstream purification .

Pharmaceutical intermediate Azelnidipine synthesis Quality control

Supplier Cost Comparison

Procurement costs for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate vary dramatically by supplier and packaging size, with Aladdin's 98% grade showing extreme premium pricing that is atypical for this compound class . In contrast, commodity-grade pricing from bulk fine chemical manufacturers is substantially lower [1].

Procurement Cost analysis Pharmaceutical intermediate

Water-Removal Process Improvement

Patent CN102329259B discloses an improved preparation method for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate that incorporates an external circulation water-removal system during the esterification reaction, contrasting with conventional DCC-mediated coupling that does not actively remove water [1]. This process innovation directly addresses the equilibrium limitation of esterification reactions.

Process chemistry Esterification Yield optimization

1-Benzhydrylazetidin-3-yl 2-cyanoacetate: Validated Applications


Azelnidipine API Manufacturing

This compound is the dedicated intermediate for introducing the 1-benzhydrylazetidin-3-yl ester moiety into the Azelnidipine dihydropyridine core. The synthesis proceeds via DCC-mediated esterification of 1-benzhydrylazetidin-3-ol with cyanoacetic acid, followed by amidination (HCl/NH₃) and final cyclization with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester [1]. For regulated pharmaceutical manufacturing, procurement of this specific intermediate—rather than any generic azetidine ester—is mandatory to maintain regulatory filing consistency and impurity profile control.

Process Development & Scale-Up

The patented continuous water-removal method (CN102329259B) provides an alternative to stoichiometric coupling reagents for esterification of 1-benzhydrylazetidin-3-ol [2]. This method is relevant for process chemists developing scalable, cost-effective Azelnidipine intermediate synthesis. Procurement of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate as a reference standard enables analytical method development and impurity profiling during process optimization.

Analytical Reference Standard

With two distinct purity grades available (95% and 98%), 1-Benzhydrylazetidin-3-yl 2-cyanoacetate serves as an analytical reference standard for HPLC method development, impurity identification, and batch release testing in Azelnidipine manufacturing . The 98% grade provides a higher-purity baseline for quantifying process-related impurities and establishing system suitability parameters.

Azetidine Chemistry Research

This compound represents a structurally defined azetidine-cyanoacetate conjugate that can be used to study benzhydryl deprotection strategies, cyanoacetate amidination kinetics, and azetidine ring functionalization [3]. However, high-strength comparative data on its performance relative to other azetidine esters in research applications is currently limited in the public literature.

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